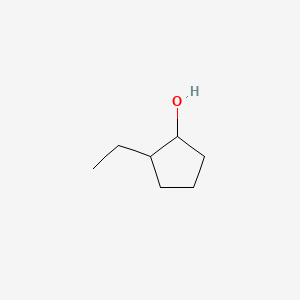

Cyclopentanol, 2-ethyl-

Description

Significance in Organic Synthesis and Advanced Chemical Research

2-Ethylcyclopentanol serves as a valuable intermediate in organic synthesis, primarily through two key types of reactions: oxidation and dehydration.

The oxidation of 2-ethylcyclopentanol yields 2-ethylcyclopentanone (B1294579). ontosight.ai This transformation is significant because 2-ethylcyclopentanone is a precursor for synthesizing more complex molecules, including those used in the pharmaceutical and fragrance industries. ontosight.ai The conversion of the alcohol to a ketone introduces a reactive carbonyl group that can undergo a wide array of further chemical modifications.

Dehydration of 2-ethylcyclopentanol, typically in the presence of an acid catalyst, results in the formation of alkenes. chegg.comchegg.com These alkenes can then be used in various other reactions. For instance, cyclopentene (B43876), derived from the dehydration of cyclopentanol (B49286), can undergo oligomerization and rearrangement followed by hydrogenation to produce high-density aviation fuels like decalin. acs.orgresearchgate.net This highlights the role of cyclopentanol derivatives in the development of advanced materials and energy sources.

Overview of Cyclopentanol Derivatives in Academic Contexts

The cyclopentane (B165970) ring is a common structural motif found in numerous naturally occurring and biologically significant molecules. nih.gov Consequently, the synthesis and functionalization of cyclopentanol derivatives are major areas of focus in academic research. These derivatives are crucial intermediates for creating a wide range of complex organic structures. tandfonline.commdpi.com

Densely functionalized cyclopentanol derivatives are particularly important. nih.gov For example, cyclopentitols (polyhydroxylated cyclopentanes) and cyclopentenols are key components of various medicinally relevant natural products such as trehazolin, pactamycin, and certain carbanucleosides. nih.gov The efficient and stereoselective synthesis of these derivatives is a continuing challenge that drives innovation in synthetic organic chemistry. nih.govfigshare.com Researchers have developed various methods to construct these complex five-membered rings, including three-component coupling reactions and Lewis acid-assisted cyclizations. nih.govfigshare.com

The table below provides examples of biologically active targets containing the cyclopentanol or a related cyclopentane structure, underscoring their importance in medicinal chemistry.

| Compound Class | Example | Significance |

| Cyclopentitols | Trehazolin | Found in medicinally relevant natural products. nih.gov |

| Cyclopentenols | Pentenomycin | Possesses biological activity. nih.gov |

| Carbanucleosides | (-)-Neplanocin A | A class of biologically active targets. nih.gov |

Historical Context of Cyclopentanol Synthesis and Transformation

The study of cyclopentane-based compounds has a history dating back to the late 19th century. In 1893, the synthesis of cyclopentene was first reported, which can be produced through the dehydration of cyclopentanol. wikipedia.org

Traditionally, cyclopentanol is produced via the hydrogenation of cyclopentanone (B42830). frontiersin.org The commercial production of cyclopentanone itself has historically relied on processes such as the intramolecular decarboxylative ketonization of adipic acid, a method that has been optimized over many years. acs.org These methods often utilize fossil-based feedstocks. frontiersin.org

More recently, a significant shift towards greener and more sustainable synthesis routes has occurred. A notable development is the production of cyclopentanol from biomass-derived furfural (B47365). frontiersin.org This approach represents an efficient and environmentally friendly alternative to traditional petroleum-based methods. frontiersin.org The catalytic conversion of furfural to cyclopentanol involves hydrogenation and rearrangement reactions, often employing sophisticated bimetallic catalysts to achieve high selectivity and yield. frontiersin.org This evolution in synthetic strategy reflects a broader trend in the chemical industry towards the utilization of renewable resources.

The synthesis of substituted cyclopentanols, such as 2-ethylcyclopentanol, has also evolved. A common laboratory method involves the Grignard reaction, where a Grignard reagent attacks the carbonyl carbon of a ketone. For example, the reaction of ethylmagnesium bromide with cyclopentanone, followed by protonation, yields 1-ethylcyclopentanol. vaia.combrainly.comchemicalbook.com The synthesis of 2-substituted cyclopentanols can be achieved through methods like the reduction of the corresponding 2-substituted cyclopentanone.

The table below summarizes key methods for the synthesis of cyclopentanol and its derivatives.

| Method | Starting Material(s) | Product(s) | Significance |

| Hydrogenation | Cyclopentanone | Cyclopentanol | Traditional industrial method. frontiersin.org |

| Dehydration | Cyclopentanol | Cyclopentene | Early reported transformation. wikipedia.org |

| Grignard Reaction | Cyclopentanone, Ethylmagnesium bromide | 1-Ethylcyclopentanol | Common laboratory synthesis for tertiary alcohols. vaia.combrainly.com |

| Catalytic Conversion | Furfural (from biomass) | Cyclopentanol | Modern, sustainable approach. frontiersin.org |

Structure

3D Structure

Properties

CAS No. |

58577-70-1 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-ethylcyclopentan-1-ol |

InChI |

InChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 |

InChI Key |

MNTAIMBGDYAZCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1O |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Pathways Involving 2 Ethylcyclopentanol and Its Analogues

Nucleophilic Substitution Reactions (SN1 and SN2) in Cyclopentanol (B49286) Systems

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the context of 2-ethylcyclopentanol and related cyclopentanol systems, the hydroxyl group (-OH) is a poor leaving group. Therefore, it typically requires protonation by an acid or conversion to a better leaving group, such as a tosylate (-OTs) or a halide, to facilitate substitution. libretexts.org The reaction mechanism can proceed through two primary pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN1 reaction is a two-step mechanism. chemicalnote.com The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com For a derivative of 2-ethylcyclopentanol, such as 2-ethylcyclopentyl tosylate, this would result in a secondary carbocation. This intermediate is then rapidly attacked by a nucleophile in the second step. chemicalnote.com Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers, often resulting in racemization if the starting material is chiral. organic-chemistry.orgoregonstate.edu The rate of the SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]). masterorganicchemistry.comyoutube.com Tertiary and secondary substrates are more prone to undergo SN1 reactions due to the increased stability of the corresponding carbocations. libretexts.orgmasterorganicchemistry.com Polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding, favor the SN1 pathway. organic-chemistry.org

The SN2 reaction , in contrast, is a single, concerted step. organic-chemistry.org The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "back-side attack"). kau.edu.salibretexts.org This simultaneous bond-forming and bond-breaking process passes through a five-membered transition state. masterorganicchemistry.com A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center, often referred to as a Walden inversion. kau.edu.salibretexts.org The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). youtube.comdalalinstitute.com This mechanism is favored for methyl and primary substrates. Secondary substrates, like 2-ethylcyclopentanol derivatives, can undergo SN2 reactions, but the rate is sensitive to steric hindrance around the reaction center. chemicalnote.com The presence of the ethyl group and the cyclic nature of the cyclopentane (B165970) ring will influence the accessibility of the electrophilic carbon to the incoming nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions. asccollegekolhar.in

For secondary systems like 2-ethylcyclopentanol, the choice between an SN1 and SN2 pathway is often competitive and can be influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, the solvent, and the temperature. asccollegekolhar.in A strong nucleophile will favor the SN2 mechanism, while a weak nucleophile (as seen in solvolysis reactions) will favor the SN1 pathway. organic-chemistry.org

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular (rate-determining step) | Bimolecular |

| Mechanism | Two steps (carbocation intermediate) | One concerted step |

| Substrate | Favored by 3° > 2° | Favored by Methyl > 1° > 2° |

| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Rearrangements | Possible (e.g., hydride shifts) | Not possible |

Stereochemical Control and Analysis in 2 Ethylcyclopentanol Synthesis

Diastereoselective and Enantioselective Synthetic Strategies

The synthesis of specific stereoisomers of 2-ethylcyclopentanol hinges on the application of diastereoselective and enantioselective strategies. A common precursor, 2-ethylcyclopentanone (B1294579), can be reduced to yield 2-ethylcyclopentanol. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed.

Diastereoselective Strategies: The reduction of 2-ethylcyclopentanone can produce either cis- or trans-2-ethylcyclopentanol. The diastereoselectivity is governed by steric hindrance. Bulky reducing agents will preferentially attack the carbonyl from the face opposite the ethyl group, leading to the trans isomer. Conversely, less hindered reagents may show less selectivity. A multi-step approach, analogous to the synthesis of trans-2-methylcyclopentanol, can also afford specific diastereomers. reddit.com This involves creating an alkene intermediate, such as 1-ethylcyclopentene, followed by a stereoselective addition reaction like hydroboration-oxidation, which typically results in anti-Markovnikov, syn-addition, yielding the trans product. reddit.com

Enantioselective Strategies: To produce a single enantiomer, chiral reagents or catalysts are required. Enantioselective reduction of 2-ethylcyclopentanone can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For instance, catalytic systems used for asymmetric [3+2] photocycloadditions can construct densely substituted cyclopentane (B165970) structures with high enantiocontrol, a strategy applicable to the synthesis of chiral cyclopentanol (B49286) precursors. nih.gov These methods aim to create a significant enantiomeric excess (ee) of one enantiomer over the other.

| Proposed Synthetic Step | Reagents | Primary Stereochemical Outcome | Rationale |

| Dehydration of 1-ethylcyclopentanol | POCl₃, pyridine (B92270) | 1-Ethylcyclopentene | Forms the alkene precursor for stereoselective addition. reddit.com |

| Hydroboration-Oxidation | 1. BH₃/THF; 2. H₂O₂, NaOH | trans-2-Ethylcyclopentanol | Syn-addition of borane (B79455) across the double bond from the less hindered face, followed by oxidation, leads to the trans isomer. reddit.com |

| Directed Reduction of 2-Ethylcyclopentanone | Bulky hydride (e.g., L-Selectride) | trans-2-Ethylcyclopentanol | Steric approach control directs hydride attack to the face opposite the ethyl group. |

| Enantioselective Reduction of 2-Ethylcyclopentanone | (S)-CBS reagent, BH₃ | (1R,2R)- or (1S,2S)-2-Ethylcyclopentanol | Chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. |

Chemoenzymatic and Chemical Resolution Techniques for Enantiopure Cyclopentanol Derivatives

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), resolution techniques are employed to separate them. Chemoenzymatic methods, particularly kinetic resolution, are powerful tools for obtaining enantiopure alcohols.

Kinetic resolution utilizes enzymes, most commonly lipases, that exhibit high enantioselectivity. mdpi.com The process involves the selective acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For racemic 2-ethylcyclopentanol, a lipase (B570770) such as Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CALB) could be used with an acyl donor like vinyl acetate (B1210297). The enzyme would selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). nih.govalmacgroup.com This allows for the separation of the unreacted alcohol (S-enantiomer) from the newly formed ester (R-ester), both in high enantiomeric purity. The success of the resolution is quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity. nih.gov

| Enzyme | Typical Substrate Type | Reaction | Potential Effectiveness |

| Candida antarctica Lipase B (CALB) | Secondary Alcohols | Transesterification | High (E > 200 often observed for similar substrates) nih.gov |

| Pseudomonas cepacia Lipase (PSC) | Secondary Alcohols | Transesterification/Hydrolysis | High (Used for resolution of chiral amine precursors) mdpi.com |

| Candida rugosa Lipase | Various Alcohols & Esters | Hydrolysis | Moderate to High (Substrate dependent) nih.gov |

Conformational Analysis of Substituted Cyclopentanol Rings

The cyclopentane ring is not planar. To alleviate torsional strain that would result from an eclipsed planar conformation, it adopts puckered structures. libretexts.orgdalalinstitute.com The two most common, low-energy conformations are the "envelope" (Cₛ symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" (C₂ symmetry), where three adjacent carbons are coplanar and the other two are displaced on opposite sides of the plane. acs.org These conformations rapidly interconvert through a low-energy process called pseudorotation.

In 2-ethylcyclopentanol, the substituents (ethyl and hydroxyl groups) influence the conformational equilibrium. To minimize steric strain, these bulky groups will preferentially occupy pseudo-equatorial positions rather than the more sterically hindered pseudo-axial positions. libretexts.org In the trans isomer, a conformation where both the ethyl and hydroxyl groups are in pseudo-equatorial positions would be strongly favored. For the cis isomer, a conformational equilibrium would exist where one group is pseudo-axial and the other is pseudo-equatorial, leading to higher conformational energy compared to the trans isomer.

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The specific stereochemistry of 2-ethylcyclopentanol isomers directly influences the outcome of subsequent reactions, a concept known as stereospecificity. masterorganicchemistry.com Reactions at the chiral centers or adjacent to them are particularly sensitive to the spatial arrangement of the substituents.

A classic example is the nucleophilic substitution of the hydroxyl group. If cis-2-ethylcyclopentanol (where the -OH and -Et groups are on the same face of the ring) is treated with a reagent like phosphorus tribromide (PBr₃), the reaction proceeds via an Sₙ2 mechanism. askfilo.com This mechanism involves a backside attack by the bromide nucleophile, resulting in an inversion of configuration at the carbon bearing the hydroxyl group. Consequently, the product would be trans-1-bromo-2-ethylcyclopentane. askfilo.com

Conversely, if the reaction were to proceed through an Sₙ1 mechanism (e.g., under acidic conditions that favor carbocation formation), the stereochemical outcome would be different. The intermediate would be a planar carbocation, which could be attacked by the nucleophile from either face, leading to a mixture of cis and trans products, thus making the reaction stereoselective but not stereospecific. masterorganicchemistry.com Therefore, the inherent stereochemistry of the starting material is crucial for predicting and controlling the stereochemistry of the product.

Stereochemical Nomenclature and Representation of Chiral Centers in Cyclopentanols

Unambiguous communication of the three-dimensional structure of 2-ethylcyclopentanol requires a systematic nomenclature. The molecule contains two chiral centers: C1 (bearing the hydroxyl group) and C2 (bearing the ethyl group). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

Cis/Trans Isomerism: This nomenclature describes the relative stereochemistry of the two substituents.

cis-2-Ethylcyclopentanol: The hydroxyl and ethyl groups are on the same side of the ring.

trans-2-Ethylcyclopentanol: The hydroxyl and ethyl groups are on opposite sides of the ring.

R/S Configuration (Cahn-Ingold-Prelog Rules): This system assigns an absolute configuration (R or S) to each chiral center based on the priority of the groups attached to it. myheplus.comlibretexts.orgwikipedia.org

Assigning Priorities for 2-Ethylcyclopentanol:

At C1 (the carbinol carbon):

Priority 1: -OH (highest atomic number of the directly attached atom)

Priority 2: -CH(CH₂CH₃)- (C2 of the ring)

Priority 3: -CH₂- (C5 of the ring)

Priority 4: -H

At C2 (the ethyl-bearing carbon):

Priority 1: -CH(OH)- (C1 of the ring)

Priority 2: -CH₂CH₃ (ethyl group)

Priority 3: -CH₂- (C3 of the ring)

Priority 4: -H

By assigning priorities and orienting the molecule with the lowest priority group pointing away, the sequence from priority 1 to 2 to 3 can be determined. A clockwise direction corresponds to an 'R' configuration, while a counter-clockwise direction corresponds to an 'S' configuration. myheplus.comlibretexts.org For example, one of the trans isomers is (1R,2R)-2-ethylcyclopentanol, and its enantiomer is (1S,2S)-2-ethylcyclopentanol. The cis isomers are (1R,2S)-2-ethylcyclopentanol and (1S,2R)-2-ethylcyclopentanol.

Chemical Derivatization and Functionalization of 2 Ethylcyclopentanol

Derivatization for Enhanced Analytical Characterization

In analytical chemistry, particularly for techniques like gas chromatography (GC), it is often necessary to derivatize polar molecules such as alcohols to improve their volatility and thermal stability. This process involves converting the hydroxyl group into a less polar functional group, which leads to better peak shape and sensitivity during analysis.

Common derivatization strategies applicable to 2-ethylcyclopentanol include silylation and acylation.

Silylation: This is a widely used technique where the active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. The resulting trimethylsilyl ether of 2-ethylcyclopentanol is significantly more volatile and less likely to interact with active sites in the GC column, leading to improved chromatographic performance.

Acylation: This method involves the reaction of 2-ethylcyclopentanol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. For instance, reacting 2-ethylcyclopentanol with pentafluoropropionic anhydride would yield a pentafluoropropionyl ester. The introduction of fluorinated groups can enhance detection by electron capture detectors (ECD) in GC analysis.

These derivatization reactions are essential for the accurate quantification and identification of 2-ethylcyclopentanol in various matrices.

Table 1: Common Derivatization Reactions for 2-Ethylcyclopentanol

| Derivatization Method | Reagent Example | Derivative Formed | Purpose in Analysis |

| Silylation | BSTFA | Trimethylsilyl ether | Increased volatility and thermal stability for GC |

| Acylation | Pentafluoropropionic anhydride | Pentafluoropropionyl ester | Enhanced detectability by ECD in GC |

Functional Group Interconversions of Cyclopentanol (B49286) Derivatives

The hydroxyl group of 2-ethylcyclopentanol is a versatile starting point for the synthesis of other functional groups. These interconversions are fundamental in organic synthesis, allowing for the transformation of the cyclopentanol scaffold into a variety of other compounds.

One of the most common functional group interconversions is the oxidation of the secondary alcohol in 2-ethylcyclopentanol to a ketone. This reaction yields 2-ethylcyclopentanone (B1294579). Various oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, more modern reagents.

Another important interconversion is the conversion of the alcohol to an alkyl halide . This can be achieved by treating 2-ethylcyclopentanol with reagents such as thionyl chloride (SOCl₂) to produce 2-ethylcyclopentyl chloride, or phosphorus tribromide (PBr₃) to yield 2-ethylcyclopentyl bromide. These alkyl halides are valuable intermediates as they can undergo nucleophilic substitution and elimination reactions.

Table 2: Key Functional Group Interconversions of 2-Ethylcyclopentanol

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Ethylcyclopentanol | Pyridinium chlorochromate (PCC) | 2-Ethylcyclopentanone | Oxidation |

| 2-Ethylcyclopentanol | Thionyl chloride (SOCl₂) | 2-Ethylcyclopentyl chloride | Halogenation |

| 2-Ethylcyclopentanol | Phosphorus tribromide (PBr₃) | 2-Ethylcyclopentyl bromide | Halogenation |

Synthesis of Ethers and Esters from Cyclopentanols

The hydroxyl group of 2-ethylcyclopentanol serves as a convenient handle for the synthesis of ethers and esters, which are classes of compounds with diverse applications.

Ether Synthesis: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. In this reaction, 2-ethylcyclopentanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding 2-ethylcyclopentoxide anion. This alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the ether. For example, the reaction of sodium 2-ethylcyclopentoxide with ethyl iodide would yield cyclopentyl ethyl ether.

Ester Synthesis: Esters can be readily prepared from 2-ethylcyclopentanol through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. A more efficient method for laboratory-scale synthesis is the reaction of 2-ethylcyclopentanol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For instance, reacting 2-ethylcyclopentanol with acetyl chloride in the presence of a base like pyridine (B92270) will produce 2-ethylcyclopentyl acetate (B1210297). nih.gov This reaction is generally faster and irreversible compared to Fischer esterification.

Table 3: Synthesis of Ethers and Esters from 2-Ethylcyclopentanol

| Desired Product | Synthesis Method | Reactants |

| 2-Ethylcyclopentyl ethyl ether | Williamson Ether Synthesis | 2-Ethylcyclopentanol, NaH, Ethyl iodide |

| 2-Ethylcyclopentyl acetate | Acylation | 2-Ethylcyclopentanol, Acetyl chloride, Pyridine |

| 2-Ethylcyclopentyl benzoate | Fischer Esterification | 2-Ethylcyclopentanol, Benzoic acid, H₂SO₄ |

Elaboration of Carbon Skeletons and Ring Systems from Cyclopentanol Precursors

Cyclopentanol derivatives, including 2-ethylcyclopentanol, can serve as precursors for the construction of more complex carbon skeletons and ring systems. These transformations often involve rearrangements or ring-expansion reactions.

A notable example is the Tiffeneau–Demjanov rearrangement , which can be used to expand the cyclopentane (B165970) ring to a cyclohexane (B81311) ring. This reaction sequence typically involves the conversion of the cyclopentanol to a derivative that can generate a carbocation adjacent to the ring. For instance, the corresponding aminomethylcyclopentanol derivative can be treated with nitrous acid to form a diazonium salt, which then decomposes to a carbocation, triggering a ring expansion.

Carbocation rearrangements can also be initiated by the dehydration of 2-ethylcyclopentanol under acidic conditions. The resulting carbocation can undergo hydride or alkyl shifts to form more stable carbocations, which can then be trapped by a nucleophile or lose a proton to form an alkene. These rearrangements can lead to the formation of different substituted cyclopentane or even cyclohexane derivatives.

Furthermore, cyclopentanol precursors can be utilized in the synthesis of bicyclic compounds . Through a series of functional group manipulations, it is possible to introduce reactive sites on both the ring and a side chain, which can then be cyclized to form fused or bridged ring systems. For example, an intramolecular reaction could be designed to form a new ring fused to the original cyclopentane ring.

Table 4: Examples of Carbon Skeleton Elaboration from Cyclopentanol Precursors

| Transformation Type | General Reaction | Potential Product from 2-Ethylcyclopentanol Precursor |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Substituted cyclohexane |

| Carbocation Rearrangement | Acid-catalyzed dehydration | Rearranged cyclopentene (B43876)/cyclohexene derivatives |

| Bicyclic System Synthesis | Intramolecular cyclization | Fused or bridged bicyclic compounds |

Catalytic Systems and Their Role in 2 Ethylcyclopentanol Chemistry

Homogeneous Catalysis in Cyclopentanol (B49286) Transformations

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a liquid solvent. wikipedia.org This approach offers high selectivity and activity due to the well-defined nature of the catalytic active sites. wikipedia.org Transformations relevant to 2-ethylcyclopentanol, such as hydrogenation, oxidation, and isomerization, can be effectively achieved using soluble organometallic complexes. wikipedia.orglibretexts.org

Key transformations involving homogeneous catalysts include:

Hydrogenation: The saturation of unsaturated precursors to yield 2-ethylcyclopentanol can be performed using transition metal catalysts. While many industrial hydrogenations use heterogeneous catalysts, fine chemical synthesis often employs homogeneous catalysts for greater selectivity. wikipedia.org For instance, the hydrogenation of a corresponding unsaturated cyclopentene (B43876) derivative would yield 2-ethylcyclopentanol.

Oxidation: Homogeneous catalysts are also employed in various oxidation reactions. wikipedia.org The oxidation of 2-ethylcyclopentanol to 2-ethylcyclopentanone (B1294579) can be achieved using metal complexes in solution, analogous to processes like the Wacker process for producing acetaldehyde. wikipedia.org

Transfer Hydrogenation: This method uses an easily oxidizable substrate, such as isopropanol, as the source of hydrogen instead of gaseous H₂. libretexts.org A homogeneous catalyst facilitates the transfer of hydrogen from the donor molecule to an unsaturated precursor to form 2-ethylcyclopentanol.

A significant advantage of homogeneous catalysis is the ability to fine-tune the catalyst's steric and electronic properties by modifying the ligands attached to the metal center. unibo.it This allows for precise control over the reaction's outcome. However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. wikipedia.org

Heterogeneous Catalysis for Selective Synthesis and Conversion

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. escholarship.org In the context of 2-ethylcyclopentanol, heterogeneous catalysts are crucial for its synthesis, particularly from biomass-derived platform molecules like furfural (B47365).

The conversion of furfural to cyclopentanol is a multi-step process involving hydrogenation and rearrangement reactions. The selectivity towards cyclopentanol over other products like cyclopentanone (B42830) is highly dependent on the catalyst composition and preparation method. rsc.orgscilit.com

Research Findings on Furfural Conversion:

Studies have explored various bimetallic catalysts for the selective conversion of furfural. Co-Ni and Cu-Co systems have shown significant promise. The choice of support material and metal loadings strongly influences catalytic performance. researchgate.net For example, a 10%Co-10%Ni/TiO₂ catalyst showed high selectivity toward cyclopentanone, while a 20%Co/TiO₂ catalyst favored the production of cyclopentanol. researchgate.net

Similarly, the preparation method of Cu-Co catalysts has a profound impact on product distribution. Catalysts prepared by an oxalate sol-gel method exhibited high hydrogenation activity, leading to cyclopentanol as the main product, whereas those from a co-precipitation method were less active, yielding cyclopentanone primarily. rsc.orgscilit.com The active phases on the catalyst surface, such as Cu⁰, Co⁰, and Cu₂O, are key to the hydrogenation process. rsc.orgscilit.com

| Catalyst System | Preparation Method | Primary Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Cu-Co | Oxalate Sol-Gel (OG) | Cyclopentanol (CPL) | 68% Yield | rsc.orgscilit.com |

| Cu-Co | Co-precipitation (CP) | Cyclopentanone (CPO) | 67% Yield | rsc.orgscilit.com |

| 20%Co/TiO₂ | Wetness Impregnation | Cyclopentanol (CPL) | 45.4% (main product) | researchgate.net |

| 10%Co-10%Ni/TiO₂ | Wetness Impregnation | Cyclopentanone (CPO) | 53.3% Selectivity | researchgate.net |

Surface organometallic chemistry (SOMC) represents an advanced approach that combines the benefits of both homogeneous and heterogeneous catalysis to create well-defined, single-site heterogeneous catalysts, allowing for enhanced structure-property optimization. escholarship.org

Organocatalysis and Biocatalysis in Asymmetric Transformations

Asymmetric synthesis is critical for producing specific stereoisomers of chiral molecules like 2-ethylcyclopentanol, which has two chiral centers. Organocatalysis and biocatalysis are powerful tools for achieving high enantioselectivity. nih.gov

Organocatalysis: This field uses small, chiral organic molecules to catalyze chemical reactions. nih.govnih.gov It has become a major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. nih.gov For transformations involving 2-ethylcyclopentanol, chiral organocatalysts, such as those based on amines or phosphoric acids, could be used to catalyze reactions like asymmetric aldol (B89426) or Michael additions to construct the cyclopentane (B165970) ring with high stereocontrol. mdpi.com The development of bifunctional catalysts that can activate both the nucleophile and the electrophile has been particularly effective.

Biocatalysis: This approach utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer exceptional selectivity under mild reaction conditions, often in aqueous environments. nih.gov For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of a ketone precursor (2-ethylcyclopentanone) to a specific enantiomer of 2-ethylcyclopentanol. Combining organocatalysis and biocatalysis in sequential or tandem cascades allows for the synthesis of complex molecules with multiple stereocenters, such as 1,3-diols, with high precision. tudelft.nl

The synergy between these two fields is growing, with organocatalyst design often inspired by enzymatic cofactors. nih.gov This combined approach offers a modular way to access all possible stereoisomers of a target molecule by selecting the appropriate "enantiocomplementary" organo- and biocatalysts. tudelft.nl

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The continuous demand for more sustainable and efficient chemical processes drives the development of new catalytic systems.

Recent breakthroughs include the creation of heterogeneous geminal atom catalysts (GACs), where two metal cores, such as copper ions, are precisely positioned on a support material like polymeric carbon nitride. nus.edu.sg This unique structure allows the metal atoms to work in concert, enhancing efficiency and selectivity in reactions like cross-coupling. Such catalysts are also recoverable and reusable, significantly lowering the carbon footprint compared to conventional systems. nus.edu.sg

In the realm of homogeneous catalysis, there is growing interest in catalysts that exhibit metal-ligand cooperation. mdpi.com In these systems, the ligand is not merely a spectator but actively participates in the catalytic cycle, often through reversible aromatization and dearomatization. This cooperation can facilitate challenging transformations like the hydrogenation of CO₂ and transfer hydrogenation reactions. mdpi.com

The application of these novel systems to the synthesis and conversion of 2-ethylcyclopentanol could lead to more efficient production routes from renewable feedstocks and enable new, highly selective transformations of the alcohol group.

Advanced Spectroscopic and Chromatographic Characterization Methods for 2 Ethylcyclopentanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-ethylcyclopentanol, both proton (¹H) and carbon-13 (¹³C) NMR are critical for a comprehensive structural analysis.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 2-ethylcyclopentanol is expected to show distinct signals corresponding to the protons on the cyclopentane (B165970) ring, the ethyl group, and the hydroxyl group.

Due to the presence of two chiral centers (at C1 and C2), 2-ethylcyclopentanol can exist as different stereoisomers, which can lead to more complex spectra. However, for a general analysis, the key proton environments can be predicted. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most deshielded, appearing further downfield. The protons of the ethyl group typically present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The remaining protons on the cyclopentane ring will appear as complex, overlapping multiplets in the upfield region of the spectrum. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethylcyclopentanol This interactive table provides predicted data based on established chemical shift principles and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 1.0 - 4.0 | Broad Singlet |

| CH-OH | 3.5 - 4.2 | Multiplet |

| Ring -CH₂- | 1.2 - 2.0 | Multiplets |

| Ring -CH- | 1.5 - 2.2 | Multiplet |

| Ethyl -CH₂- | 1.3 - 1.6 | Quartet/Multiplet |

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alcohol-substituted). In 2-ethylcyclopentanol, all seven carbon atoms are chemically distinct due to the lack of molecular symmetry, which should result in seven unique signals in the ¹³C NMR spectrum.

The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and is expected to appear in the 70-80 ppm range. The carbons of the ethyl group and the remaining carbons of the cyclopentane ring will resonate in the typical upfield aliphatic region. The specific chemical shifts are influenced by the substitution pattern on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethylcyclopentanol This interactive table provides predicted data based on typical chemical shift values for substituted cycloalkanes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C1) | 70 - 80 |

| C-CH₂CH₃ (C2) | 45 - 55 |

| Ring -CH₂- (C3, C4, C5) | 20 - 40 |

| Ethyl -CH₂- | 25 - 35 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 2-ethylcyclopentanol is characterized by absorptions corresponding to its alcohol and alkane functionalities. The most prominent feature for an alcohol is the strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is due to the O-H stretching vibration of the hydroxyl group; its broadness is a result of intermolecular hydrogen bonding.

Other significant absorptions include the strong C-H stretching vibrations from the cyclopentane ring and the ethyl group, which appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration is also expected in the fingerprint region, typically around 1050-1150 cm⁻¹. kcvs.ca

Table 3: Characteristic FTIR Absorption Bands for 2-Ethylcyclopentanol This interactive table summarizes the expected vibrational frequencies based on the known spectra of similar alcohols. kcvs.canist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| C-H Bend | Alkane (sp³) | 1370 - 1470 | Medium |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of samples in their solid or liquid state with minimal preparation. For 2-ethylcyclopentanol, which is a liquid, ATR-FTIR is an ideal method. The sample is placed in direct contact with an ATR crystal (often diamond, germanium, or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

This technique provides a spectrum that is typically very similar to that obtained by traditional transmission FTIR. Its primary advantage is the ease of use and the ability to analyze the surface of a sample. It is a non-destructive method that requires only a small amount of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For 2-ethylcyclopentanol (C₇H₁₄O), the molecular weight is approximately 114.19 g/mol . chemspider.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 114. The fragmentation of cyclic alcohols is often complex. youtube.com Key fragmentation pathways for 2-ethylcyclopentanol would likely include:

Loss of water (H₂O): A peak at m/z 96 (M-18) is common for alcohols.

Loss of the ethyl group (•C₂H₅): Cleavage of the C-C bond can lead to a fragment at m/z 85 (M-29).

Alpha-cleavage: Fragmentation of the bonds adjacent to the carbon bearing the hydroxyl group can lead to ring-opening and subsequent formation of various smaller charged fragments. A significant peak at m/z 57 is often observed for cyclic alcohols, corresponding to the [C₄H₉]⁺ fragment. nist.gov

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Ethylcyclopentanol This interactive table outlines the likely mass-to-charge ratios of key fragments based on common fragmentation patterns of cyclic alcohols. youtube.comnist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Identity of Neutral Loss |

|---|---|---|

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺ | H₂O (Water) |

| 85 | [C₅H₉O]⁺ | C₂H₅ (Ethyl radical) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2-ethylcyclopentanol. d-nb.infoalwsci.comshimadzu.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling the identification and quantification of individual components within a complex mixture. tripod.com In the context of flavor and fragrance analysis, where 2-ethylcyclopentanol might be a constituent, GC-MS is instrumental in profiling the aroma compounds. gcms.cznih.gov

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. tripod.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its preliminary identification. tripod.com

Upon exiting the column, the separated compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for definitive identification. alwsci.com For instance, the mass spectrum of a cyclopentanol (B49286) derivative would show characteristic fragmentation patterns that can be elucidated. nih.gov

Table 1: Illustrative GC-MS Data for a Hypothetical Analysis Containing 2-Ethylcyclopentanol

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Quantification (Area %) |

|---|---|---|---|

| 8.25 | 2-Ethylcyclopentanol | 114 (M+), 96, 81, 68, 55 | 1.5 |

| 9.12 | Linalool | 136, 121, 93, 71, 41 | 3.2 |

This table is for illustrative purposes to demonstrate the type of data obtained from a GC-MS analysis.

The quantitative analysis of 2-ethylcyclopentanol can be achieved by measuring the area of its chromatographic peak, which is proportional to its concentration in the sample. tripod.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Characterization

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost few nanometers of a material's surface. uwo.caeag.com This makes it particularly valuable for studying the surface chemistry of materials where 2-ethylcyclopentanol might be present as an adsorbate, contaminant, or part of a functional coating. ri.seeag.com

In ToF-SIMS, a pulsed primary ion beam is directed at the sample surface, causing the emission of secondary ions. eag.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. Lighter ions travel faster and reach the detector sooner than heavier ions. carleton.edu This technique can detect a wide range of surface species, from individual elements to large molecular fragments, with high mass resolution. carleton.edu

For the characterization of a surface containing 2-ethylcyclopentanol, ToF-SIMS could:

Identify the presence of 2-ethylcyclopentanol on the surface through the detection of its molecular ion (e.g., [C7H14O]+) and characteristic fragment ions.

Map the spatial distribution of 2-ethylcyclopentanol across the surface with sub-micron resolution, providing insights into its homogeneity or localization in specific areas. ri.se

Provide information on the chemical environment by analyzing the co-localization of 2-ethylcyclopentanol with other surface species.

The application of multivariate analysis techniques, such as Principal Component Analysis (PCA), can aid in the interpretation of the complex datasets generated by ToF-SIMS, helping to distinguish between different chemical states on the surface. nih.govnih.gov

Table 2: Expected ToF-SIMS Fragment Ions for 2-Ethylcyclopentanol on a Surface

| Mass-to-Charge Ratio (m/z) | Putative Ion Fragment |

|---|---|

| 114.1 | [C7H14O]+ |

| 99.1 | [C6H11O]+ |

| 85.1 | [C6H9]+ |

| 69.1 | [C5H9]+ |

This table is hypothetical and illustrates the types of fragments that might be observed.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Mass Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers exceptionally high mass resolving power and mass accuracy. nih.gov This technique is particularly useful for the unambiguous determination of the elemental composition of unknown compounds or for distinguishing between molecules with very similar nominal masses.

In FT-ICR MS, ions are trapped in a strong magnetic field within an ICR cell. The trapped ions are excited into a circular orbit by a radiofrequency pulse. The frequency of this orbital motion, known as the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio. By detecting the image current produced by the orbiting ions and performing a Fourier transform, a highly accurate mass spectrum is obtained.

For 2-ethylcyclopentanol (C7H14O), FT-ICR MS could provide an extremely accurate mass measurement of its molecular ion, allowing for the confident determination of its elemental formula. uci.edu This is crucial in complex samples where multiple compounds may have the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Analysis Data for 2-Ethylcyclopentanol

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) |

|---|

This table illustrates the high mass accuracy achievable with FT-ICR MS.

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 2-ethylcyclopentanol from complex mixtures, enabling its accurate identification and quantification.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Standard Gas Chromatography (GC) is a powerful tool for separating volatile compounds. tripod.com However, for highly complex samples such as essential oils or environmental extracts, the resolving power of a single chromatographic column may be insufficient, leading to co-eluting peaks. researchgate.netedu.krd

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capability. iscientific.orgstuba.sk In GC×GC, two columns with different stationary phase selectivities are coupled in series. The entire sample is subjected to separation on both columns. The effluent from the first column is continuously trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly higher peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. researchgate.net

The analysis of a complex essential oil for the presence of 2-ethylcyclopentanol would greatly benefit from the enhanced resolution of GC×GC, allowing for its separation from isomeric and isobaric interferences. stuba.sk

High-Performance Liquid Chromatography (HPLC) for Enantioseparation and Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. Since 2-ethylcyclopentanol is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice for their separation.

Enantioseparation by HPLC is typically achieved using a chiral stationary phase (CSP). The two enantiomers of 2-ethylcyclopentanol will interact differently with the CSP, leading to different retention times and their subsequent separation. The choice of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.

While 2-ethylcyclopentanol itself is volatile and amenable to GC, HPLC becomes essential for the analysis of its non-volatile derivatives. For example, if 2-ethylcyclopentanol is reacted to form esters or other less volatile compounds, HPLC would be the preferred method for their separation and analysis.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. wikipedia.org It is primarily used for the characterization of polymers, providing information on their molecular weight distribution. sepscience.comlabinsights.nllcms.cz

In GPC, a solution of the polymer is passed through a column packed with porous beads. Larger molecules are unable to enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules can diffuse into the pores, leading to a longer path and later elution. wikipedia.org

It is important to note that GPC is not a suitable technique for the analysis of a small molecule like 2-ethylcyclopentanol itself. polyanalytik.com The separation mechanism of GPC is based on size exclusion, which is effective for macromolecules but not for small molecules that can readily enter all the pores of the column packing material. However, if 2-ethylcyclopentanol were to be incorporated as a monomeric unit into a polymer chain, GPC would be an essential tool for characterizing the molecular weight and molecular weight distribution of that resulting polymer. youtube.comalfa-chemistry.comchromatographyonline.comcampoly.comatii.com.au

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2-Ethylcyclopentanol |

| Linalool |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant improvements in resolution, sensitivity, and speed over conventional Thin-Layer Chromatography (TLC). nih.govijprajournal.com It is a powerful analytical method suitable for both qualitative and quantitative analysis of a wide variety of substances, including alcohols. nih.govrphsonline.com The technique utilizes HPTLC plates, which are coated with a stationary phase of much smaller particle size compared to traditional TLC plates, leading to a higher packing density and a smoother surface. sigmaaldrich.com This results in reduced sample diffusion, more compact separation zones, and consequently, enhanced separation efficiency and detection sensitivity. sigmaaldrich.com

In the context of 2-Ethylcyclopentanol research, HPTLC serves as a robust method for purity assessment, identification of impurities, and quantitative determination. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase that moves through the stationary phase via capillary action. rphsonline.comsigmaaldrich.com

For the analysis of 2-Ethylcyclopentanol, a non-polar compound, a normal-phase HPTLC system is typically employed. This involves a polar stationary phase, such as silica gel, and a non-polar or moderately polar mobile phase. The choice of the mobile phase is critical for achieving optimal separation. A mixture of solvents is often used, and the composition is optimized to control the elution strength and selectivity. ijprajournal.com For alcohols, various solvent systems can be employed, and the retention factor (Rf value) can be fine-tuned by adjusting the polarity of the mobile phase. akjournals.com After development, the separated spots can be visualized under UV light (if the compound is UV-active or derivatized) or by using a suitable staining reagent. rphsonline.com Densitometric scanning allows for the precise quantification of the separated components. nih.gov

Table 1: Hypothetical HPTLC Method Parameters for 2-Ethylcyclopentanol Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254s |

| Mobile Phase | Toluene : Ethyl acetate (B1210297) (9:1, v/v) |

| Sample Application | Automated band-wise application, 5 mm band width |

| Development Chamber | Twin-trough chamber, saturated with mobile phase vapor |

| Development Distance | 80 mm |

| Drying | Air-dried for 5 minutes |

| Derivatization | Dipping in an anisaldehyde-sulfuric acid reagent followed by heating |

| Detection | Densitometric scanning at 550 nm (in visible mode) |

| Expected Rf Value | ~ 0.45 |

Surface and Elemental Analysis Techniques

Surface and elemental analysis techniques are crucial for characterizing 2-Ethylcyclopentanol when it is present as a thin film, an adsorbate on a surface, or as a component in a material matrix. These methods provide information on the elemental makeup, chemical states, surface morphology, and crystalline properties.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.commalvernpanalytical.com XPS is a non-destructive technique that analyzes the top 5-10 nm of a surface. carleton.edu The principle involves irradiating a sample with a beam of monochromatic X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. kratos.com Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the chemical environment and oxidation state of the atoms. carleton.edutib.eu

When analyzing a film of 2-Ethylcyclopentanol, XPS can confirm its elemental composition (carbon and oxygen) and provide insight into its chemical structure. The high-resolution spectrum of the Carbon 1s (C 1s) region would show distinct peaks corresponding to the different types of carbon atoms in the molecule: those bonded only to other carbons and hydrogen (C-C, C-H) and the carbon atom bonded to the hydroxyl group (C-O). Similarly, the Oxygen 1s (O 1s) spectrum would show a characteristic peak for the hydroxyl group (-OH). The binding energy for oxygen in alcohols typically falls within the range of 532.0 to 533.7 eV. xpsfitting.comxpsfitting.com

Table 2: Expected XPS Binding Energies for 2-Ethylcyclopentanol

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV)* |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~ 284.8 - 285.0 |

| Carbon | C 1s | C-O (hydroxyl) | ~ 286.5 |

*Binding energies are referenced to the adventitious C 1s peak at 284.8 eV. Actual values may vary slightly based on the specific instrument and sample conditions. thermofisher.com

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. surfacesciencewestern.com It uses a focused beam of high-energy electrons to scan the surface, and the interactions between the electrons and the sample's atoms generate various signals that contain information about the surface's topography and composition. cleancontrolling.comqa-group.com Secondary electron (SE) images provide detailed information about the surface morphology, while backscattered electron (BSE) images show contrast related to the atomic number of the elements present. uio.no

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. qa-group.commst.or.jp When the electron beam strikes the sample, it causes the emission of characteristic X-rays from the atoms. The energy of these X-rays is specific to each element, allowing for the identification and quantification of the elements present in the analyzed volume. uio.nomst.or.jp

For 2-Ethylcyclopentanol, which is a liquid at room temperature, SEM-EDX analysis would typically be performed on the compound adsorbed onto a solid substrate or in a frozen state. SEM imaging could reveal the distribution and morphology of the organic film or droplets on the surface. cleancontrolling.com Organic materials generally appear darker in BSE images due to their low average atomic number. cleancontrolling.com EDX analysis would be used to create elemental maps of the surface, showing the distribution of carbon and oxygen corresponding to the location of the 2-Ethylcyclopentanol. While EDX is less effective for detailed chemical bonding information compared to XPS, it provides a rapid elemental survey and distribution map over a larger area. cleancontrolling.commuanalysis.com

Table 3: Summary of SEM-EDX Analysis for 2-Ethylcyclopentanol on a Silicon Substrate

| Analysis Mode | Expected Observations for 2-Ethylcyclopentanol |

|---|---|

| SEM (SE Imaging) | Visualization of the surface topography, showing the morphology of the organic film or droplets. |

| SEM (BSE Imaging) | Areas covered with 2-Ethylcyclopentanol would appear darker than the silicon substrate due to lower atomic number contrast. |

| EDX Point Analysis | Detection of strong Carbon (C) and Oxygen (O) peaks in areas where the compound is present. |

| EDX Elemental Mapping | A map showing the spatial correlation of Carbon and Oxygen signals, outlining the distribution of the compound on the surface. |

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org When a monochromatic beam of X-rays strikes a crystalline material, the X-rays are diffracted in specific directions by the ordered planes of atoms in the crystal lattice. malvernpanalytical.com By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, allowing for the determination of the unit cell dimensions, lattice parameters, and the precise arrangement of atoms. wikipedia.org

Since 2-Ethylcyclopentanol is a liquid under standard conditions, XRD analysis would require the sample to be solidified into a crystalline state at low temperatures. The resulting powder or single-crystal diffraction pattern would provide fundamental information about its solid-state structure. For cyclic alcohols, geometrical confinement can influence the resulting crystal structure. researchgate.net Analysis of the diffraction pattern would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Such data is foundational for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. In research on related cyclic homoallylic alcohols, single-crystal X-ray diffraction has been successfully used to determine the absolute configuration of the molecules. acs.org

Table 4: Hypothetical Crystallographic Data for Solidified 2-Ethylcyclopentanol

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98° |

| Volume | 632 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Findings | Determination of bond lengths, bond angles, and intermolecular hydrogen bonding network in the solid state. |

Other Advanced Analytical Methodologies in Cyclopentanol Research

Beyond the core techniques for elemental and structural analysis, other advanced methods are employed to investigate the nanoscale surface properties of 2-Ethylcyclopentanol, particularly when it forms a thin film on a substrate.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. nanosurf.comafmworkshop.com The AFM operates by scanning a sharp tip, mounted on the end of a flexible cantilever, across the sample surface. nih.gov Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a precise topographical map of the surface. oxinst.com AFM can be operated in various modes, including contact mode and tapping mode, the latter of which is gentler and well-suited for soft organic films to minimize sample damage. afmworkshop.comnih.gov

In the study of 2-Ethylcyclopentanol, AFM is an ideal tool for characterizing the topography of thin films of the compound deposited on a substrate. oxinst.com It can provide quantitative data on key surface parameters such as root-mean-square (RMS) roughness, average height, and the size and distribution of any formed domains or aggregates. researchgate.netoxinst.com This information is valuable for understanding how the compound wets and organizes on different surfaces. Unlike electron microscopy techniques, AFM can be performed in ambient air or even in a liquid environment and generally requires minimal sample preparation. afmworkshop.com

| Domain Analysis | Characterization of the size, shape, and distribution of distinct features on the surface. | To study nucleation, growth, and phase separation phenomena. researchgate.net |

Transmission Electron Microscopy (TEM) for Microstructure Analysis

No studies were found that utilize Transmission Electron Microscopy for the analysis of 2-Ethylcyclopentanol. TEM is a technique used to visualize the internal structure of materials at a very high resolution, including nanoparticles, cells, and thin sections of materials. jeolusa.comnih.govjeolusa.com As a simple, small organic molecule, 2-Ethylcyclopentanol does not possess the complex, ordered microstructure that would necessitate TEM analysis.

Nuclear Magnetic Resonance Imaging (NMRI)

There is no available research employing Nuclear Magnetic Resonance Imaging (NMRI), commonly known as MRI, for the study of 2-Ethylcyclopentanol. NMRI is a non-invasive imaging technique that generates detailed images of the internal structures of objects, most commonly biological tissues, by mapping the spatial distribution of atomic nuclei (typically hydrogen) within a magnetic field. ebsco.com This technique is not applied to the structural elucidation of individual, pure chemical compounds like 2-Ethylcyclopentanol.

Synchrotron Radiation-Based Techniques (XAS, XRF)

A thorough search yielded no publications on the use of synchrotron radiation-based techniques, such as X-ray Absorption Spectroscopy (XAS) or X-ray Fluorescence (XRF), for the characterization of 2-Ethylcyclopentanol.

X-ray Absorption Spectroscopy (XAS) is a method used to determine the local geometric and/or electronic structure of matter. core.ac.uknih.gov It is element-specific and often applied to study metal centers in catalysts or metalloproteins. nih.gov

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. h-and-m-analytical.comcarleton.edumalvernpanalytical.com It is highly effective for identifying the elemental makeup of alloys, minerals, and polymers but is not typically used for characterizing a pure organic compound of known composition like 2-Ethylcyclopentanol. spectro.com

Computational and Theoretical Chemistry in 2 Ethylcyclopentanol Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Energetic Considerations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for elucidating complex reaction mechanisms, offering a balance between computational cost and accuracy. q-chem.commdpi.com In the context of 2-ethylcyclopentanol, DFT can be employed to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

The choice of the functional and basis set is critical for obtaining accurate energetic data. Various functionals have been developed, each with specific strengths for different types of chemical problems. mdpi.com For example, the M06-2X functional is often used for kinetic and thermodynamic calculations in organic reactions. nih.govacs.org

| DFT Functional | Description | Typical Application in Cyclopentanol-related Studies |

|---|---|---|

| B3LYP | A hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. One of the most widely used functionals. q-chem.com | Geometry optimization, vibrational frequencies, and general mechanistic investigations. nih.govmdpi.com |

| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, well-suited for non-covalent interactions, thermochemistry, and kinetics. q-chem.com | Calculating accurate activation barriers and reaction energies for cycloadditions and rearrangement reactions. nih.govacs.org |

| PBE0 | A hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with 25% Hartree-Fock exchange. q-chem.com | Solid-state calculations and predicting electronic properties of catalysts. |

| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction, good for systems where non-covalent interactions are important. nih.gov | Studying interactions between a catalyst and a cyclopentanol (B49286) substrate. |

By calculating the energy profiles for different possible pathways, DFT can explain observed selectivities and rationalize experimental outcomes, providing a molecular-level understanding of the reaction. researchgate.netfigshare.com

Molecular Mechanics and Quantum Chemical Calculations for Conformational and Electronic Structure Analysis

The three-dimensional structure of 2-ethylcyclopentanol, including its various stable conformations, significantly influences its physical properties and reactivity. Computational methods are essential for exploring the conformational landscape of such flexible five-membered rings. acs.org This exploration is typically a two-step process involving molecular mechanics (MM) and quantum chemical (QC) calculations. nih.gov

Molecular mechanics, which uses classical physics and parameterized force fields (like CHARMm), is computationally inexpensive and allows for rapid scanning of a large number of potential conformations. nih.govresearchgate.net This initial search generates a set of low-energy candidate structures. Subsequently, these structures are subjected to more accurate, but computationally intensive, quantum chemical calculations, typically using DFT. nih.gov This QM-level optimization and energy calculation provides a more reliable ranking of the stability of different conformers. nih.govnih.gov

Quantum chemical calculations also provide detailed information about the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and spatial distribution of these orbitals can predict a molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. mdpi.commdpi.com For instance, the LUMO of a cyclopentanol derivative can indicate the likely site for nucleophilic attack, while the HOMO can suggest the position of proton abstraction.

| Method | Primary Use | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Mechanics (MM) | Initial conformational search for large numbers of molecules. | Very fast; can handle large systems. acs.org | Less accurate; relies on pre-parameterized force fields; does not describe electronic properties. acs.org |

| Quantum Mechanics (QM) / DFT | Accurate geometry optimization, energy calculation of conformers, and electronic structure analysis. nih.gov | High accuracy; provides electronic information (orbitals, charges). nih.gov | Computationally expensive; can be slow for large molecules or extensive conformational searches. nih.gov |

Prediction of Reaction Pathways, Regioselectivity, and Stereoselectivity

One of the most significant applications of computational chemistry is the prediction of reaction outcomes before a reaction is attempted in the lab. For a molecule like 2-ethylcyclopentanol, which has multiple reactive sites and stereocenters, predicting the pathway, regioselectivity, and stereoselectivity is crucial for synthetic planning.

Computational models can predict the most likely reaction pathway by comparing the activation energies of all plausible routes. rsc.orgescholarship.org The pathway with the lowest-energy transition state is generally the kinetically favored one. nih.gov This approach has been successfully applied to understand the regio- and diastereoselectivity in the synthesis of densely functionalized cyclopentanol derivatives. nih.gov

Regioselectivity: When a reaction can occur at different positions on the 2-ethylcyclopentanol ring or its functional groups, computational methods can determine the preferred site. For example, in metal-catalyzed cross-coupling reactions, DFT and machine learning models can predict which competing reaction site is more reactive by analyzing electronic and steric effects. rsc.orgchemrxiv.org

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational chemistry can predict the major product. This is achieved by modeling the transition states leading to each stereoisomer. Subtle differences in steric hindrance or stabilizing non-covalent interactions within the transition state structures, which can be quantified by methods like distortion/interaction analysis, often dictate the stereochemical outcome. rsc.org This has been demonstrated in studies of chiral photosensitizer-catalyzed cycloadditions. rsc.org

| Selectivity Type | Computational Approach | Information Obtained |

|---|---|---|

| Reaction Pathway | Mapping Potential Energy Surfaces (DFT) and Reaction Network Algorithms. rsc.org | Identification of the most energetically favorable sequence of steps from reactant to product. researchgate.net |

| Regioselectivity | Comparison of transition state energies for attack at different sites; analysis of local reactivity indices (e.g., Fukui functions). rsc.orggrafiati.com | Prediction of the major constitutional isomer formed in a reaction. |

| Stereoselectivity | Calculation and comparison of diastereomeric transition state energies; distortion/interaction analysis. rsc.org | Prediction of the major stereoisomer (enantiomer or diastereomer) formed. |

Computational Design and Screening of Cyclopentanol Derivatives and Catalysts

Beyond analyzing existing molecules and reactions, computational chemistry is a powerful tool for the de novo design and virtual screening of new cyclopentanol derivatives and the catalysts used to synthesize or modify them. mdpi.com This in silico approach dramatically accelerates the discovery process by prioritizing the most promising candidates for experimental validation, thereby saving significant time and resources. nih.gov

Design of Derivatives: By systematically modifying the structure of 2-ethylcyclopentanol in a computer model, chemists can predict how changes (e.g., adding or altering substituent groups) will affect its properties. For example, quantum chemical calculations can estimate how a structural change will alter the molecule's electronic properties, stability, or reactivity in a desired manner.

Screening of Catalysts: The performance of a catalytic reaction often depends on the intricate details of the catalyst's structure. High-throughput computational screening allows for the rapid evaluation of large virtual libraries of potential catalysts. schrodinger.com For instance, automated workflows can calculate key performance descriptors, such as the transition state energy for a rate-limiting step, for hundreds of catalyst candidates. acs.orgschrodinger.com This data can be used to construct "volcano plots" that visually identify catalysts with optimal binding energies—neither too strong nor too weak—for the highest activity. nih.gov More recently, Bayesian optimization and other machine learning techniques are being used to intelligently explore the vast chemical space of possible catalysts and reaction conditions to discover optimal formulations with minimal experimental effort. nih.gov

| Step | Action | Computational Tool/Method | Outcome |

|---|---|---|---|

| 1 | Define Reaction & Create Library | Chemical drawing software; enumeration scripts. | A virtual library of 100+ potential catalyst candidates. |

| 2 | Rapid Pre-screening | Molecular mechanics or semi-empirical methods. | Elimination of sterically unfeasible or unstable candidates. |

| 3 | High-Throughput DFT Screening | Automated workflows (e.g., AutoRW). schrodinger.com | Calculation of a key descriptor (e.g., activation energy) for the remaining candidates. |

| 4 | Analysis & Prioritization | Data analysis tools; construction of volcano plots. nih.gov | A ranked list of the top 5-10 most promising catalysts. |

| 5 | Experimental Validation | Laboratory synthesis and testing. | Confirmation of the computationally predicted high-performance catalysts. nih.gov |

Future Directions and Emerging Research Avenues in 2 Ethylcyclopentanol Chemistry

Development of More Sustainable and Atom-Economical Syntheses of Substituted Cyclopentanols

The pursuit of sustainability in chemical synthesis has led to the development of methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. rsc.orgorganic-chemistry.org Future research in 2-ethylcyclopentanol synthesis will likely focus on catalytic processes that adhere to these principles.

One promising approach is the use of borrowing hydrogen or hydrogen autotransfer reactions. This strategy enables the use of alcohols as alkylating agents, which is an atom-economical process for forming C-C bonds. researchgate.net For instance, a bifunctional Ruthenium(II) complex has been shown to be highly efficient for the β-alkylation of secondary alcohols with primary alcohols, a method that could be adapted for the synthesis of 2-ethylcyclopentanol. researchgate.net Another avenue involves visible-light-promoted intramolecular tandem radical reactions, which can construct complex molecules with 100% atom economy and without the need for external chemical oxidants. rsc.org

The development of catalysts for these sustainable processes is a key research area. For example, new water-soluble Iridium complexes are being explored for the synthesis of N-heterocycles using alcohols in water, showcasing the potential for green chemistry in related transformations. researchgate.net Similarly, the use of recyclable catalysts, such as magnetic nanoparticle-supported ionic liquids, presents an opportunity to make the synthesis of cyclopentanol (B49286) derivatives more environmentally friendly.

Exploration of Novel Reactivity and Transformation Pathways for Derivatization

Beyond its synthesis, the derivatization of 2-ethylcyclopentanol opens up pathways to a wide array of functionalized molecules. Future research will undoubtedly explore novel reactions to expand the synthetic utility of this compound. The hydroxyl group of 2-ethylcyclopentanol can be a handle for various transformations, including oxidation to ketones, reduction to hydrocarbons, and nucleophilic substitution to introduce other functional groups. libretexts.org